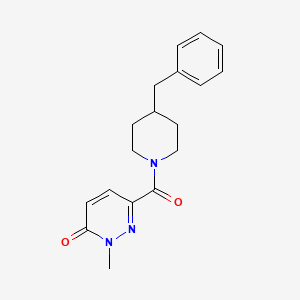![molecular formula C15H15N3O B2661842 4-Morpholinopyrrolo[1,2-a]quinoxaline CAS No. 478032-21-2](/img/structure/B2661842.png)
4-Morpholinopyrrolo[1,2-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, also known as benzopyrazine, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .
Synthesis Analysis
Pyrrolo[1,2-a]quinoxalines can be synthesized based on derivatives of quinoxalines . The creation of the pyrrolo[1,2-a]pyrazine system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .
Chemical Reactions Analysis
Quinoxalines have been synthesized under transition-metal-free conditions . This aspect is presented alongside the mechanistic rationalization and limitations of the reaction methodologies .
Physical and Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
A study by Bonacorso et al. (2018) describes the synthesis of new quinoline derivatives, including those with morpholine substituents, through the Buchwald–Hartwig amination. These compounds exhibit significant photophysical properties due to intraligand and charge-transfer type transitions, which are pivotal in aromatic structures. Furthermore, their strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions, highlight their potential in biomolecular research and drug design (Bonacorso et al., 2018).
Antimalarial Activity
Quinoline derivatives, including those related to 4-Morpholinopyrrolo[1,2-a]quinoxaline, have shown promising antimalarial activity. Fitch (2004) discussed two subclasses of quinoline antimalarial drugs, their mechanisms, and the role of ferriprotoporphyrin IX in their action. This underscores the therapeutic potential of quinoline derivatives in treating malaria (Fitch, 2004).
Antiviral and Interferon Inducing Ability
Shibinskaya et al. (2010) explored the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, demonstrating their low toxicity and potent antiviral and interferon-inducing capabilities. This research provides insight into the potential use of these compounds in developing antiviral therapies (Shibinskaya et al., 2010).
Anticancer Activity
Research on quinoline derivatives has extended into the realm of cancer therapy. Solomon and Lee (2011) reviewed the synthetic versatility of quinoline and its analogs, which have shown effective anticancer activity. These compounds inhibit various cancer drug targets, including tyrosine kinases and DNA repair mechanisms, offering a promising avenue for cancer drug development (Solomon & Lee, 2011).
Antimicrobial Activity
Ashok et al. (2016) synthesized quinoline-based chalcones with morpholine, piperidine, and pyrrolidine substituents, demonstrating significant antimicrobial activity against bacterial and fungal strains. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Ashok et al., 2016).
Safety and Hazards
Direcciones Futuras
Quinoxalines and their derivatives have attracted considerable attention over the years due to their potential biological and pharmaceutical properties . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles and provides an alternative method from the perspective of green and sustainable chemistry .
Propiedades
IUPAC Name |
4-pyrrolo[1,2-a]quinoxalin-4-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-5-13-12(4-1)16-15(14-6-3-7-18(13)14)17-8-10-19-11-9-17/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTYFCZKDMVEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
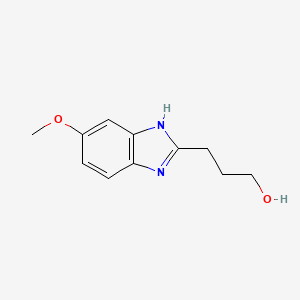
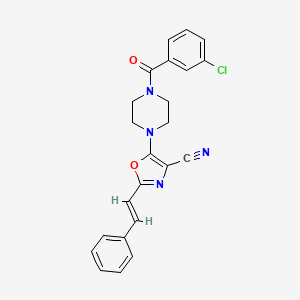
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)
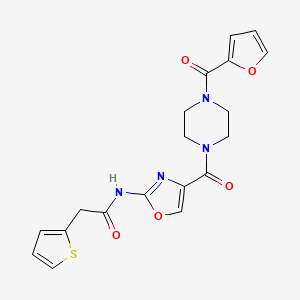


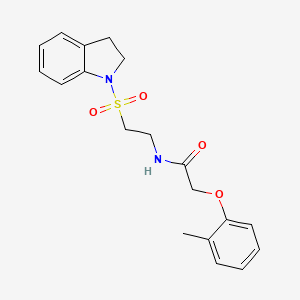
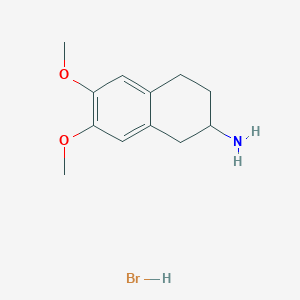
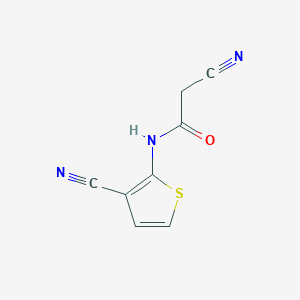
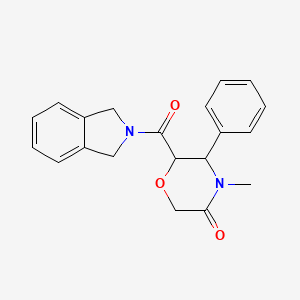
![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)
![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)
